

Application Notes and Protocols for TRAP-14 Amide in GPCR Signaling Studies

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Compound of Interest

Compound Name: *TRAP-14 amide*

Cat. No.: *B13398968*

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Introduction

TRAP-14 amide is a synthetic 14-amino acid peptide that acts as an agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR). Its sequence is H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂^[1]. PAR1 is activated physiologically by the cleavage of its N-terminus by proteases like thrombin, which exposes a "tethered ligand" that binds to the receptor and initiates signaling^{[2][3]}. **TRAP-14 amide** mimics this tethered ligand, allowing for the study of PAR1 signaling in a controlled, protease-independent manner.

PAR1 activation is crucial in hemostasis, thrombosis, inflammation, and vascular biology^{[2][3]}. Upon activation by an agonist like **TRAP-14 amide**, PAR1 can couple to multiple G protein families, including G_αq/11, G_αi/o, and G_α12/13, to initiate diverse downstream signaling cascades^{[2][3][4]}. These pathways regulate cellular responses such as intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2)^{[2][5]}. These signaling events make calcium mobilization and ERK1/2 phosphorylation key assays for characterizing the activity of PAR1 agonists.

These application notes provide detailed protocols for utilizing **TRAP-14 amide** to study PAR1 signaling through these two common and robust assay formats.

Quantitative Data for TRAP-14 Amide

The following tables summarize the potency of **TRAP-14 amide** in key functional assays.

Table 1: Potency of **TRAP-14 Amide** in Platelet Aggregation Assays

Parameter	Value	Cell System	Reference
EC50	24 μ M	Platelets	[6]

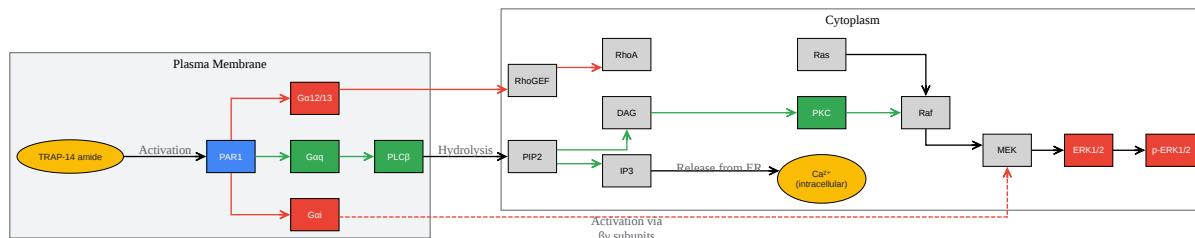
Note: Platelet aggregation is a key physiological response to PAR1 activation.

Table 2: Representative Potency of **TRAP-14 Amide** in ERK1/2 Phosphorylation Assay

Parameter	Value (Example)	Cell System
EC50	500 nM	HEK293 cells expressing human PAR1

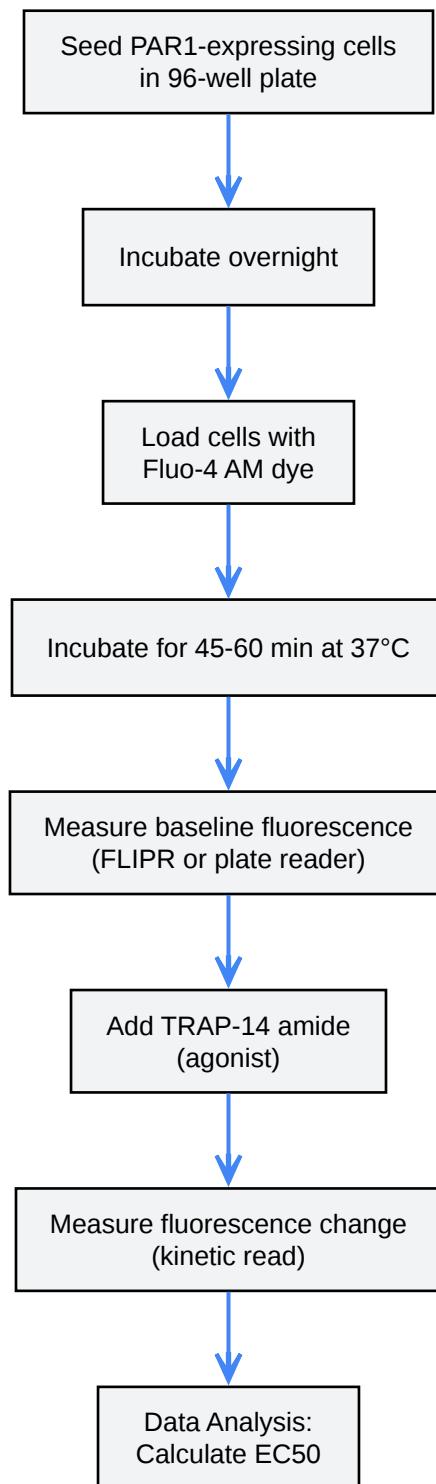
Note: This is example data, as specific ERK phosphorylation EC50 values for **TRAP-14 amide** are not readily available in the literature. The value is representative for a peptide agonist of PAR1 in a cellular context.

Signaling Pathways and Experimental Workflows

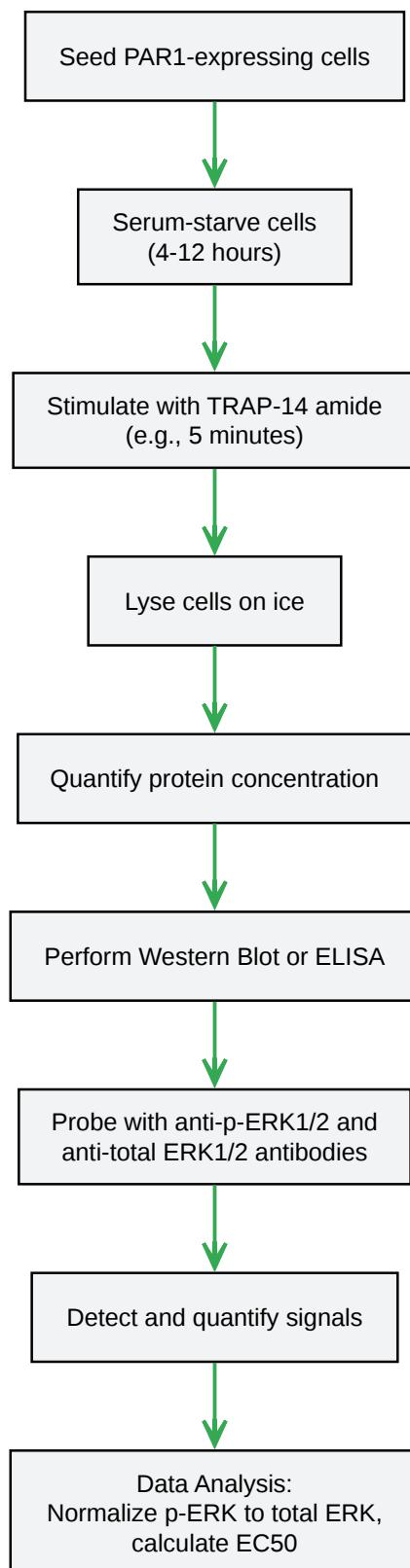


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PAR1 Signaling Pathways

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Calcium Mobilization Assay Workflow



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ERK1/2 Phosphorylation Assay Workflow

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following PAR1 activation by **TRAP-14 amide**.

Materials:

- **TRAP-14 amide** (powder, store at -20°C)
- PAR1-expressing cells (e.g., HEK293, CHO, or endothelial cells like EA.hy926)[[7](#)][[8](#)]
- 96-well or 384-well black-walled, clear-bottom cell culture plates
- Cell culture medium (e.g., DMEM)
- Fluo-4 AM or equivalent calcium-sensitive dye
- Probenecid (optional, to prevent dye leakage)
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

- Cell Plating:
 - The day before the assay, seed PAR1-expressing cells into the wells of a black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Agonist Preparation:
 - Prepare a stock solution of **TRAP-14 amide** (e.g., 10 mM in DMSO).

- On the day of the assay, prepare serial dilutions of **TRAP-14 amide** in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 100 μ M to 1 nM).
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. Probenecid can be included to inhibit organic anion transporters.
 - Remove the culture medium from the cells and add the dye loading buffer to each well.
 - Incubate the plate for 45-60 minutes at 37°C, protected from light[9].
- Measurement:
 - Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4)[7].
 - Place the cell plate in the reader and allow it to equilibrate to 37°C.
 - Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
 - Using the instrument's injector, add the **TRAP-14 amide** dilutions to the wells.
 - Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
- Data Analysis:
 - The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the logarithm of the **TRAP-14 amide** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2.

Materials:

- **TRAP-14 amide**
- PAR1-expressing cells
- 6-well or 12-well cell culture plates
- Serum-free cell culture medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels, buffers, and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total ERK1/2
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., ChemiDoc)

Methodology:

- Cell Culture and Starvation:
 - Seed PAR1-expressing cells in multi-well plates and grow to 80-90% confluency.
 - To reduce basal ERK phosphorylation, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours[10].

- Agonist Stimulation:
 - Prepare dilutions of **TRAP-14 amide** in serum-free medium.
 - Add the agonist solutions to the cells and incubate at 37°C for a predetermined optimal time, typically 3-10 minutes for PAR1-mediated ERK activation[5].
- Cell Lysis:
 - Immediately after stimulation, place the plate on ice and aspirate the medium.
 - Wash the cells once with ice-cold PBS.
 - Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the supernatant using a BCA assay.
 - Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5 minutes.
- Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in blocking buffer.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

- Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and apply ECL substrate.
- Detection and Re-probing:
 - Capture the chemiluminescent signal using an imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2[10].
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phospho-ERK to total ERK for each sample.
 - Plot the normalized data against the agonist concentration to determine the EC50.

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